molecular formula C13H19NO B12996365 N-Cyclobutyl-4-isopropoxyaniline

N-Cyclobutyl-4-isopropoxyaniline

Cat. No.: B12996365
M. Wt: 205.30 g/mol
InChI Key: ZQYHHPJZRHKABA-UHFFFAOYSA-N
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Description

N-Cyclobutyl-4-isopropoxyaniline is an organic compound characterized by a cyclobutyl group attached to an aniline ring, which is further substituted with an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclobutyl-4-isopropoxyaniline typically involves the reaction of cyclobutylamine with 4-isopropoxyaniline under specific conditions. One common method is through a nucleophilic substitution reaction where the amine group of cyclobutylamine reacts with the aniline derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: N-Cyclobutyl-4-isopropoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aniline ring are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-Cyclobutyl-4-isopropoxyaniline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyclobutyl-4-isopropoxyaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-Cyclobutyl-4-isopropoxyaniline can be compared with other similar compounds, such as:

    N-Cyclobutyl-4-methoxyaniline: Similar structure but with a methoxy group instead of an isopropoxy group.

    N-Cyclobutyl-4-ethoxyaniline: Similar structure but with an ethoxy group instead of an isopropoxy group.

Uniqueness: The presence of the isopropoxy group in this compound imparts unique chemical and physical properties, making it distinct from its analogs

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-cyclobutyl-4-propan-2-yloxyaniline

InChI

InChI=1S/C13H19NO/c1-10(2)15-13-8-6-12(7-9-13)14-11-4-3-5-11/h6-11,14H,3-5H2,1-2H3

InChI Key

ZQYHHPJZRHKABA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)NC2CCC2

Origin of Product

United States

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